molecular formula C11H14N2O5S B601405 N-Ethoxycarbonyl 7-ADCA CAS No. 72820-16-7

N-Ethoxycarbonyl 7-ADCA

Cat. No. B601405
CAS RN: 72820-16-7
M. Wt: 286.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethoxycarbonyl 7-ADCA, also known as N-Ethoxycarbonyl 7-aminodesacetoxycephalosporanic acid (as per USP), is a derivative of 7-Aminodeacetylcephalosporanic Acid . It is used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cefadroxil .


Molecular Structure Analysis

The molecular formula of N-Ethoxycarbonyl 7-ADCA is C11H14N2O5S . The molecular weight is 286.3 .

Scientific Research Applications

1. Importance in Medicine Intermediates

N-Ethoxycarbonyl 7-ADCA is a crucial intermediate in medicine, particularly for synthesizing various cephalosporin antibiotics. Its role in the production of antibiotics like cefradine, cefadroxil, and cefalexin highlights its significance in pharmaceuticals. This intermediate has been the subject of extensive research due to its critical position in drug synthesis, leading to advancements in the field of antibiotics (Zhao-yu, 2004).

2. Bioprocess and Environmental Considerations

The production of N-Ethoxycarbonyl 7-ADCA through bioprocesses has gained attention for its efficiency and environmental friendliness compared to traditional chemical processes. Research has focused on optimizing these bioprocesses for better yields and economic viability, making it an important area of study in green chemistry (Yue, 2003).

3. Technological Advancements in Production

Technological innovations in the synthesis and production of N-Ethoxycarbonyl 7-ADCA have been a major research focus. Studies have explored various reactor designs, such as fluidized-bed and fixed-bed reactors, to enhance the synthesis efficiency. This research contributes significantly to improving industrial production methods for this important pharmaceutical intermediate (Yi, 2005).

4. Bioconversion Processes

Bioconversion processes using enzymes and microbial cells have been developed for the production of N-Ethoxycarbonyl 7-ADCA. This approach is not only environmentally friendly but also offers an alternative to chemical synthesis. Research in this area includes the engineering of enzymes and whole-cell biocatalysts, highlighting the intersection of biotechnology and pharmaceutical production (Fan et al., 2017).

Safety And Hazards

In case of exposure, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for N-Ethoxycarbonyl 7-ADCA are not mentioned in the sources I found, it’s clear that it plays a significant role in the production of Cefadroxil . As antibiotic resistance continues to be a major global health concern, the development and refinement of antibiotics like Cefadroxil will likely continue to be an important area of research.

properties

IUPAC Name

(6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXXIXASGEOOS-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethoxycarbonyl 7-ADCA

CAS RN

72820-16-7
Record name (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072820167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-(ETHOXYCARBONYLAMINO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG11LN8TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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